1,2,3,4,6,7,8-Heptachlorodibenzofuran

描述

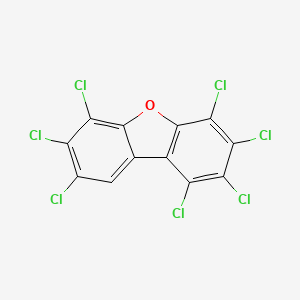

Structure

3D Structure

属性

IUPAC Name |

1,2,3,4,6,7,8-heptachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12HCl7O/c13-3-1-2-4-6(15)7(16)8(17)10(19)12(4)20-11(2)9(18)5(3)14/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDMKCPIVJOGHBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)OC2=C(C(=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12HCl7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052350 | |

| Record name | 1,2,3,4,6,7,8-Heptachlorodibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67562-39-4, 38998-75-3, 67652-39-5 | |

| Record name | 1,2,3,4,6,7,8-Heptachlorodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67562-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptachlorodibenzofurans | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038998753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,6,7,8-Heptachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067562394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzofuran, 1,2,3,4,6,7,8-heptachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067652395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,6,7,8-Heptachlorodibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,6,7,8-Heptachlorodibenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4,6,7,8-HEPTACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58J222A38N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,2,3,4,6,7,8-Heptachlorodibenzofuran chemical properties

An In-depth Technical Guide on the Chemical Properties of 1,2,3,4,6,7,8-Heptachlorodibenzofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound (HpCDF), a persistent environmental pollutant of significant toxicological concern. This document details its structural and physicochemical characteristics, outlines relevant experimental protocols for their determination, and illustrates its primary mechanism of toxicity through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Chemical Identity and Structure

This compound is a highly chlorinated aromatic compound belonging to the polychlorinated dibenzofurans (PCDFs) class of chemicals.[1] These compounds are not intentionally produced but are formed as byproducts in various industrial processes, including waste incineration and the manufacturing of certain chlorinated chemicals.[2][3]

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 1,2,3,4,6,7,8-HpCDF, PCDF 131[2] |

| CAS Number | 67562-39-4[2][4] |

| Molecular Formula | C₁₂HCl₇O[1][2] |

| Molecular Weight | 409.31 g/mol |

| Canonical SMILES | C1=C2C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)OC2=C(C(=C1Cl)Cl)Cl[1] |

| InChI Key | WDMKCPIVJOGHBF-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of 1,2,3,4,6,7,8-HpCDF govern its environmental fate, transport, and bioavailability. Due to its high degree of chlorination, it is a solid at room temperature with very low volatility and water solubility.[2]

Table 2: Physicochemical Data

| Property | Value | Notes |

| Melting Point | Data not available | As a solid, it is expected to have a high melting point. |

| Boiling Point | Data not available | Expected to be high due to its molecular weight and structure. |

| Vapor Pressure | 5.4 x 10⁻⁵ Pa (at 25 °C) | Estimated value.[5] |

| Water Solubility | Very low | Described as insoluble in water.[6] Slightly soluble in chloroform (B151607) and methanol (B129727) upon heating.[2] |

| Octanol-Water Partition Coefficient (log Kow) | 7.9 | Computed value, indicating high lipophilicity.[1] |

| Henry's Law Constant | 2.9 x 10⁻¹ to 7.1 x 10⁻¹ mol/(m³·Pa) | Indicates a tendency to partition from water to air.[5] |

Experimental Protocols for Physicochemical Properties

The determination of the physicochemical properties of compounds like 1,2,3,4,6,7,8-HpCDF follows internationally recognized standards, primarily the OECD Guidelines for the Testing of Chemicals.[7] These guidelines ensure data quality and comparability across different laboratories.

Melting Point/Melting Range (OECD Guideline 102)

This guideline describes various methods for determining the melting point of a substance.[8][9] For a crystalline solid like HpCDF, the capillary method is commonly employed.

-

Principle: A small amount of the finely powdered substance is packed into a capillary tube and heated in a controlled manner. The temperatures at which melting begins and is complete are recorded.

-

Apparatus: Melting point apparatus with a heating block or liquid bath, calibrated thermometer or thermocouple, and capillary tubes.

-

Procedure Outline:

-

Dry the purified HpCDF sample.

-

Introduce the sample into a capillary tube to a height of 2-4 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample at a steady rate (e.g., 1-2 °C/min) near the expected melting point.

-

Record the temperature at the first sign of liquid formation and the temperature at which all solid has melted.

-

Boiling Point (OECD Guideline 103)

Given the expected high boiling point and potential for decomposition of HpCDF, specialized methods are required. The ebulliometer method is suitable for determining the boiling point of substances that are stable at their boiling temperature.

-

Principle: An ebulliometer measures the temperature at which the vapor pressure of the liquid equals the applied pressure.

-

Apparatus: Ebulliometer, heating mantle, pressure control system, and a calibrated temperature sensor.

-

Procedure Outline:

-

Place the HpCDF sample into the ebulliometer.

-

Reduce the pressure in the system to a desired level.

-

Heat the sample until it boils and a stable temperature is recorded.

-

Repeat the measurement at several pressures to establish the boiling point at standard pressure.

-

Vapor Pressure (OECD Guideline 104)

The vapor pressure of low-volatility substances like HpCDF can be determined using methods such as the gas saturation method or effusion methods.[10][11][12]

-

Principle (Gas Saturation Method): A stream of inert gas is passed through or over the substance at a known temperature and flow rate, allowing it to become saturated with the substance's vapor. The amount of substance transported by the gas is then determined, and the vapor pressure is calculated.

-

Apparatus: Gas flow control system, thermostatically controlled saturation chamber, trapping system (e.g., sorbent tubes), and an analytical instrument for quantification (e.g., GC-MS).

-

Procedure Outline:

-

Load the HpCDF sample into the saturation chamber and equilibrate at the desired temperature.

-

Pass a known volume of inert gas through the chamber at a low flow rate.

-

Trap the vaporized HpCDF from the gas stream.

-

Quantify the amount of trapped HpCDF.

-

Calculate the vapor pressure using the ideal gas law and the measured mass and gas volume.

-

Partition Coefficient (n-octanol/water) (OECD Guideline 107)

The octanol-water partition coefficient (Kow) is a key parameter for assessing the environmental partitioning and bioaccumulation potential of a chemical. The shake-flask method is a common approach.

-

Principle: A solution of the substance in either n-octanol or water is shaken with the other immiscible solvent until equilibrium is reached. The concentration of the substance in both phases is then measured.

-

Apparatus: Separatory funnels, mechanical shaker, centrifuge, and an analytical instrument for quantification.

-

Procedure Outline:

-

Prepare a stock solution of HpCDF in n-octanol.

-

Add a known volume of the stock solution to a separatory funnel containing a known volume of water.

-

Shake the funnel for a sufficient time to reach equilibrium.

-

Separate the two phases by centrifugation if necessary.

-

Determine the concentration of HpCDF in both the n-octanol and water phases.

-

Calculate Kow as the ratio of the concentration in n-octanol to the concentration in water.

-

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is the gold standard for the analysis of PCDFs, including 1,2,3,4,6,7,8-HpCDF, due to its high sensitivity and selectivity.[13]

-

Principle: The sample extract is injected into a gas chromatograph, where individual compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column. The separated compounds then enter a mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, allowing for identification and quantification.

-

Sample Preparation: Typically involves extraction from the sample matrix (e.g., soil, tissue) using an organic solvent, followed by a multi-step cleanup process to remove interfering compounds. Isotope-labeled internal standards are used for accurate quantification.

-

Instrumentation: A high-resolution gas chromatograph equipped with a capillary column (e.g., DB-5ms) and a high-resolution mass spectrometer.[14]

-

Data Analysis: The identification of HpCDF is based on its retention time and the presence of characteristic ions in the mass spectrum. Quantification is achieved by comparing the response of the native compound to its corresponding isotope-labeled internal standard.

Mechanism of Toxicity: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The toxicity of 1,2,3,4,6,7,8-HpCDF and other dioxin-like compounds is primarily mediated through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[15]

Figure 1: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Pathway Description:

-

Ligand Binding: In the cytoplasm, 1,2,3,4,6,7,8-HpCDF binds to the inactive Aryl Hydrocarbon Receptor (AhR), which is part of a complex with several chaperone proteins, including heat shock protein 90 (HSP90), AhR-interacting protein (AIP), and p23.[16]

-

Conformational Change and Nuclear Translocation: Ligand binding induces a conformational change in the AhR complex, leading to its translocation into the nucleus.[16]

-

Dimerization: Inside the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).[16]

-

DNA Binding and Gene Transcription: This AhR/ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) located in the promoter regions of target genes. This binding initiates the transcription of genes encoding for various enzymes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1A2.

-

Toxic Effects: The induction of these genes and the subsequent alteration of cellular processes lead to a wide range of toxic effects, including immunotoxicity, carcinogenicity, and developmental and reproductive toxicities.

References

- 1. This compound | C12HCl7O | CID 38199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound (¹³Cââ, 99%) 50 µg/mL in nonane - Cambridge Isotope Laboratories, EF-974 [isotope.com]

- 4. This compound - OEHHA [oehha.ca.gov]

- 5. Henry's Law Constants [henry.mpch-mainz.gwdg.de]

- 6. 1,2,3,4,6,7,8-Heptachlorodibenzo-P-dioxin | C12HCl7O2 | CID 37270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 8. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 9. OECD 102 / 103 - Phytosafe [phytosafe.com]

- 10. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. consilab.de [consilab.de]

- 13. Analysis of polychlorinated dibenzofurans, dioxins and related compounds in environmental samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

- 15. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

Physicochemical Characteristics of 1,2,3,4,6,7,8-Heptachlorodibenzofuran (1,2,3,4,6,7,8-HpCDF): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 1,2,3,4,6,7,8-Heptachlorodibenzofuran (1,2,3,4,6,7,8-HpCDF), a polychlorinated dibenzofuran (B1670420) (PCDF). This document is intended to serve as a foundational resource for professionals in research, science, and drug development who are investigating the environmental fate, toxicological profile, and potential biological interactions of this compound. All quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols for key physicochemical determinations are provided.

Core Physicochemical Properties

1,2,3,4,6,7,8-HpCDF is a solid, crystalline compound with a high degree of chlorination, which significantly influences its physical and chemical behavior.[1] Its properties are characteristic of persistent organic pollutants (POPs), with very low water solubility and a high affinity for organic matrices.

General and Structural Information

| Property | Value | Source |

| CAS Number | 67562-39-4 | [1] |

| Molecular Formula | C₁₂HCl₇O | [1] |

| Molecular Weight | 409.3 g/mol | [2] |

| Synonyms | 1,2,3,4,6,7,8-HpCDF, PCDF 131 | [1] |

| Physical Description | Solid | [1] |

Partitioning and Transport Properties

The partitioning behavior of 1,2,3,4,6,7,8-HpCDF is critical for understanding its distribution in the environment and within biological systems. Key parameters are summarized below.

| Property | Value | Unit | Source |

| Water Solubility | Insoluble | - | [3] |

| Octanol-Water Partition Coefficient (log Kow) | 7.9 (Computed) | - | [2] |

| Henry's Law Constant (HLC) | 7.0 x 10⁻¹ | mol/(m³·Pa) | [4] |

| Henry's Law Constant (HLC) | 2.9 x 10⁻¹ | mol/(m³·Pa) | [4] |

| Henry's Law Constant (HLC) | 5.4 x 10⁻⁵ | mol/(m³·Pa) | [4] |

| Henry's Law Constant (HLC) | 2.1 | mol/(m³·Pa) | [4] |

| Henry's Law Constant (HLC) | 3.9 | mol/(m³·Pa) | [4] |

| Henry's Law Constant (HLC) | 7.1 x 10⁻¹ | mol/(m³·Pa) | [4] |

Experimental Protocols

The accurate determination of the physicochemical properties of highly hydrophobic compounds like 1,2,3,4,6,7,8-HpCDF requires specialized experimental techniques. The following sections detail the methodologies for key parameters.

Determination of Water Solubility: Generator Column Method

The generator column method is a standard and reliable technique for determining the water solubility of hydrophobic substances.

Principle: A solid support material in a column is coated with the test substance. Water is then passed through the column at a controlled flow rate and temperature. The eluting water becomes saturated with the test substance. The concentration of the substance in the aqueous eluate is then determined by a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS).

Apparatus:

-

Generator column: A thermostatted column packed with a solid support (e.g., Chromosorb W) coated with 1,2,3,4,6,7,8-HpCDF.

-

Constant temperature bath to maintain the column at a precise temperature (e.g., 25 °C).

-

High-performance liquid chromatography (HPLC) pump or a precision syringe pump to deliver water at a constant, slow flow rate.

-

An analytical system for quantification, typically GC-MS, following liquid-liquid or solid-phase extraction of the aqueous sample.

Procedure:

-

Column Preparation: The solid support is coated with a known amount of 1,2,3,4,6,7,8-HpCDF by dissolving the compound in a volatile solvent, mixing with the support, and then evaporating the solvent. The coated support is then packed into the generator column.

-

Equilibration: HPLC-grade water is pumped through the column at a low flow rate until the concentration of 1,2,3,4,6,7,8-HpCDF in the eluate reaches a constant value, indicating that equilibrium has been achieved.

-

Sample Collection and Analysis: A known volume of the aqueous eluate is collected. The 1,2,3,4,6,7,8-HpCDF is extracted from the water sample using a suitable organic solvent (e.g., hexane (B92381) or dichloromethane) or by solid-phase extraction (SPE).

-

Quantification: The concentration of 1,2,3,4,6,7,8-HpCDF in the extract is determined using a calibrated GC-MS system.

-

Calculation: The aqueous solubility is calculated from the concentration of the compound in the extract and the volume of water from which it was extracted.

Experimental workflow for the generator column method.

Determination of Vapor Pressure: Gas Saturation Method

The gas saturation method is suitable for determining the low vapor pressures of compounds like 1,2,3,4,6,7,8-HpCDF.

Principle: A stream of inert gas is passed over the surface of the test substance at a known and constant temperature and flow rate. The gas becomes saturated with the vapor of the substance. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated using the ideal gas law.

Apparatus:

-

A thermostatted sample holder containing the 1,2,3,4,6,7,8-HpCDF.

-

A system for providing a controlled flow of an inert gas (e.g., nitrogen or argon).

-

A trapping system to collect the vaporized substance from the gas stream (e.g., a cold trap or a sorbent tube).

-

An analytical instrument for quantifying the trapped substance (e.g., GC-MS).

Procedure:

-

Sample Preparation: A known amount of 1,2,3,4,6,7,8-HpCDF is placed in the sample holder.

-

Saturation: The inert gas is passed over the sample at a slow, constant flow rate for a measured period. The temperature of the sample is precisely controlled.

-

Trapping: The gas stream exiting the sample holder is passed through the trapping system to collect the vaporized 1,2,3,4,6,7,8-HpCDF.

-

Analysis: The trapped compound is eluted from the trap with a suitable solvent and quantified using a calibrated analytical method.

-

Calculation: The vapor pressure is calculated from the mass of the substance collected, the volume of gas passed through the system, and the temperature.

Determination of Octanol-Water Partition Coefficient (Kow): Slow-Stirring Method

For highly hydrophobic compounds, the slow-stirring method is preferred over the traditional shake-flask method to avoid the formation of microemulsions.

Principle: A mixture of n-octanol and water is stirred slowly over an extended period to allow for the partitioning of the test substance between the two phases to reach equilibrium. The concentrations of the substance in both the n-octanol and water phases are then measured.

Apparatus:

-

A thermostatted, jacketed glass vessel.

-

A magnetic stirrer capable of slow, constant stirring.

-

Syringes and needles for sampling.

-

Centrifuge to aid in phase separation.

-

Analytical instrumentation for quantification (e.g., GC-MS).

Procedure:

-

System Preparation: The vessel is filled with pre-saturated n-octanol and water. A known amount of 1,2,3,4,6,7,8-HpCDF is introduced, typically dissolved in the octanol (B41247) phase.

-

Equilibration: The mixture is stirred slowly for several days to weeks to ensure that equilibrium is reached. The temperature is kept constant.

-

Sampling: After stopping the stirring and allowing the phases to separate (centrifugation may be necessary), samples are carefully taken from both the n-octanol and water phases.

-

Analysis: The concentration of 1,2,3,4,6,7,8-HpCDF in each phase is determined by a suitable analytical method.

-

Calculation: The octanol-water partition coefficient (Kow) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the water phase. The result is typically expressed as its base-10 logarithm (log Kow).

Biological Interactions: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

1,2,3,4,6,7,8-HpCDF, like other dioxin-like compounds, is known to exert its biological effects primarily through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.

Pathway Description: In its inactive state, the AhR resides in the cytoplasm in a complex with several chaperone proteins, including heat shock protein 90 (HSP90), AhR-interacting protein (AIP), and p23. Upon binding of a ligand such as 1,2,3,4,6,7,8-HpCDF, the AhR undergoes a conformational change, leading to the dissociation of the chaperone proteins. The activated AhR-ligand complex then translocates into the nucleus.

In the nucleus, the AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) in the promoter regions of target genes. This binding initiates the transcription of a battery of genes, most notably those encoding for drug-metabolizing enzymes such as cytochrome P450 1A1 (CYP1A1) and 1B1 (CYP1B1).

References

Unveiling the Synthesis of 1,2,3,4,6,7,8-Heptachlorodibenzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4,6,7,8-Heptachlorodibenzofuran (1,2,3,4,6,7,8-HpCDF) is a highly chlorinated dibenzofuran (B1670420), a class of persistent organic pollutants (POPs) that are of significant environmental and toxicological concern. These compounds are not intentionally produced but are formed as unintentional byproducts in a variety of industrial and thermal processes.[1] Due to their lipophilicity and resistance to degradation, they bioaccumulate in the food chain and have been detected in various environmental matrices and human tissues. The synthesis of individual polychlorinated dibenzofuran (PCDF) congeners, such as 1,2,3,4,6,7,8-HpCDF, is crucial for toxicological studies, the development of analytical standards, and for understanding their formation and fate in the environment.[2] This technical guide provides an in-depth overview of the known synthesis pathways for 1,2,3,4,6,7,8-HpCDF, focusing on laboratory-scale preparations.

Primary Synthesis Pathways

The laboratory synthesis of specific PCDF congeners, including 1,2,3,4,6,7,8-HpCDF, is a challenging task due to the potential for the formation of numerous isomers. However, specific and regioselective synthesis routes have been developed, primarily for the purpose of creating analytical standards. The most common and effective methods involve the cyclization of polychlorinated precursors.

Base-Catalyzed Cyclization of Hydroxypolychlorinated Biphenyls

A key strategy for the synthesis of specific PCDF congeners is the base-catalyzed intramolecular cyclization of ortho-hydroxypolychlorinated biphenyls. This method offers a high degree of control over the final substitution pattern of the PCDF.

Reaction Scheme:

Figure 1: General workflow for the synthesis of 1,2,3,4,6,7,8-HpCDF via base-catalyzed cyclization.

Experimental Protocol:

A study detailing the synthesis of twenty-two purified PCDF congeners utilized a general methodology involving the base-catalyzed cyclization of the corresponding hydroxypolychlorinated biphenyl (PCB) precursors.[3] While the specific precursors for 1,2,3,4,6,7,8-HpCDF are not explicitly detailed in the abstract of this key paper, the general protocol can be inferred.

-

Precursor Synthesis: The synthesis of the required o-hydroxypolychlorinated biphenyl precursor is the initial and often most complex step. These precursors are typically synthesized from their methoxy (B1213986) analogues, which can be prepared through reactions such as the diazo coupling of chlorinated anisidines with symmetrical chlorinated benzenes, or the coupling of chlorinated anilines with chlorinated anisoles.[3] The judicious selection of these starting materials is critical to ensure the correct chlorine substitution pattern on the resulting biphenyl.

-

Cyclization Reaction: The hydroxypolychlorinated biphenyl precursor, containing an ortho-hydroxy and an ortho-chloro substituent on the two phenyl rings, is subjected to a base-catalyzed cyclization. This is typically achieved by heating the precursor in the presence of a base such as potassium carbonate (K2CO3). The base facilitates the intramolecular nucleophilic substitution, leading to the formation of the dibenzofuran ring system with the elimination of hydrogen chloride.

-

Purification: The resulting PCDF product is then purified using chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to isolate the desired congener from any unreacted starting materials or isomeric byproducts.

Quantitative Data:

Formation from Polychlorinated Phenols

The condensation of polychlorinated phenols is a known route for the formation of PCDFs, particularly in thermal processes. While less controlled for the synthesis of a single, specific congener in a laboratory setting, understanding this pathway is crucial for comprehending the environmental formation of 1,2,3,4,6,7,8-HpCDF.

Reaction Scheme:

Figure 2: Formation of 1,2,3,4,6,7,8-HpCDF from polychlorinated phenols in thermal processes.

This pathway is particularly relevant to the presence of 1,2,3,4,6,7,8-HpCDF as a byproduct in the synthesis of pentachlorophenol (PCP).[4][5] Commercial PCP is often contaminated with various PCDFs and polychlorinated dibenzo-p-dioxins (PCDDs), with the heptachlorinated congeners being significant components.

Data Summary

Quantitative data for the specific laboratory synthesis of this compound is scarce in publicly available literature. The primary focus of reported syntheses is the preparation of analytical standards, where the final purity and characterization are of greater emphasis than the reaction yield.

| Synthesis Pathway | Precursors | Reagents/Conditions | Product | Reported Yield | Reference |

| Base-Catalyzed Cyclization | ortho-Hydroxypolychlorinated biphenyl | Base (e.g., K2CO3), Heat | 1,2,3,4,6,7,8-HpCDF | Not specified | [3] |

| Thermal Condensation | Polychlorinated phenols (e.g., PCP) | High Temperature | Mixture including 1,2,3,4,6,7,8-HpCDF | Not applicable (byproduct) | [4] |

Conclusion

The synthesis of this compound for research and analytical purposes is a meticulous process that relies on the controlled cyclization of specifically designed precursors. The base-catalyzed cyclization of a corresponding ortho-hydroxypolychlorinated biphenyl stands as the most viable laboratory method for obtaining this specific congener in a purified form. While this compound is also formed as an unintentional byproduct in industrial processes involving chlorinated phenols, these methods are not suitable for targeted synthesis due to the complex mixture of products. Further research to disclose detailed experimental protocols and optimize reaction conditions would be beneficial for the scientific community requiring access to this and other specific PCDF congeners for toxicological and environmental studies.

References

- 1. This compound - OEHHA [oehha.ca.gov]

- 2. Polychlorinated Dibenzofurans - Polychlorinated Dibenzo-para-dioxins and Polychlorinated Dibenzofurans - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 4. Pentachlorophenol and By-products of Its Synthesis - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Environmental Sources of 1,2,3,4,6,7,8-Heptachlorodibenzofuran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary environmental sources of the polychlorinated dibenzofuran (B1670420) (PCDF) congener, 1,2,3,4,6,7,8-Heptachlorodibenzofuran (1,2,3,4,6,7,8-HpCDF). This persistent organic pollutant (POP) is not produced intentionally but is an unintentional byproduct of various industrial and thermal processes. Understanding its sources is critical for environmental monitoring, risk assessment, and the development of mitigation strategies.

Formation and Release of this compound

Polychlorinated dibenzo-p-dioxins (PCDDs) and PCDFs, collectively known as "dioxins," are formed primarily through two mechanisms: precursor formation and de novo synthesis. The formation of 1,2,3,4,6,7,8-HpCDF is predominantly associated with the de novo synthesis pathway, which occurs in the post-combustion zone of thermal processes at temperatures between 200°C and 400°C. This process involves the reaction of carbon, oxygen, chlorine, and a metal catalyst, often copper, on the surface of fly ash particles.

The following diagram illustrates the generalized formation pathway of PCDD/Fs, including 1,2,3,4,6,7,8-HpCDF, in industrial and combustion processes.

Primary Environmental Sources

The following sections detail the major industrial and unintentional sources of 1,2,3,4,6,7,8-HpCDF, supported by available quantitative data.

Waste Incineration

Municipal solid waste (MSW) and industrial waste incineration are significant sources of PCDD/Fs, including 1,2,3,4,6,7,8-HpCDF.[1] These compounds are formed during the combustion process and are primarily found in the fly ash and flue gas. The concentration of specific congeners can vary depending on the composition of the waste, the incinerator design, and the efficiency of the air pollution control devices.

Table 1: Concentration of 1,2,3,4,6,7,8-HpCDF in Municipal Waste Incinerator Fly Ash

| Sample Description | Concentration (ng/g) | Reference |

| Fly ash from a municipal solid waste incinerator | 1.33 ± 0.56 (as part of total I-TEQ) | [2] |

Note: Data for individual congener concentrations in fly ash is often presented graphically or as a percentage of the total PCDD/F concentration. The value above represents the total international toxic equivalency (I-TEQ) for all PCDD/Fs, of which 1,2,3,4,6,7,8-HpCDF is a contributor.

Metallurgical Industries

Secondary non-ferrous metal production, particularly secondary lead and copper smelting, is another major source of PCDD/F emissions. The high temperatures, presence of chlorine from plastics and other contaminants in the scrap metal feed, and the catalytic action of metals create ideal conditions for de novo synthesis.

Table 2: Concentration of 1,2,3,4,6,7,8-HpCDF in Emissions from Metallurgical Processes

| Source | Emission Matrix | Concentration | Reference |

| Secondary Copper Smelter | Flue Gas | Predominantly hepta- and octa-chlorinated congeners | [3] |

Note: Specific quantitative data for 1,2,3,4,6,7,8-HpCDF from secondary lead smelting was not available in the reviewed literature. However, studies indicate that PCDD/Fs are emitted from these facilities.

Pulp and Paper Mills

The use of chlorine-based bleaching agents in the pulp and paper industry has historically been a significant source of PCDD/Fs. These compounds are found in the mill's effluent, sludge, and final paper products. While the industry has made efforts to reduce dioxin formation by switching to elemental chlorine-free (ECF) and totally chlorine-free (TCF) bleaching processes, historical contamination and ongoing low-level formation remain a concern.

Table 3: Concentration of 1,2,3,4,6,7,8-HpCDF in Pulp and Paper Mill Effluent

| Sample Description | Concentration (pg/L) | Reference |

| Effluent from Blandin Paper Co. (5/15/02) | Not Detected | [4] |

| Effluent from Blandin Paper Co. (12/31/02) | 1.8 | [4] |

| Effluent from Nippon, Port Angeles, WA (2002) | Not Detected | [4] |

Chemical Manufacturing

The production of certain chlorinated organic chemicals, such as chlorophenols and their derivatives (which have been used as pesticides and wood preservatives), can lead to the formation of PCDD/Fs as unintentional byproducts. 1,2,3,4,6,7,8-HpCDF can be present as an impurity in these chemical products and in the waste streams generated during their manufacture.

Experimental Protocols for the Analysis of this compound

The accurate quantification of 1,2,3,4,6,7,8-HpCDF in environmental matrices requires sophisticated analytical techniques due to its low concentrations and the presence of numerous interfering compounds. The standard methodology is based on U.S. Environmental Protection Agency (EPA) Method 1613B.

The following diagram outlines the typical experimental workflow for the analysis of PCDD/Fs in environmental samples.

Detailed Methodologies

1. Sample Collection and Storage:

-

Solid Samples (Soil, Sludge, Fly Ash): Samples are collected in pre-cleaned glass containers and stored at 4°C in the dark.

-

Aqueous Samples (Water, Effluent): Large volume water samples (typically 1 liter or more) are collected in amber glass bottles and preserved by adding acid to a pH < 2 and stored at 4°C.

-

Air Samples: High-volume air samplers are used to draw air through a filter to collect particulate-bound PCDD/Fs, followed by a sorbent cartridge (e.g., polyurethane foam or XAD-2 resin) to trap gas-phase compounds.

2. Sample Extraction:

-

Prior to extraction, samples are spiked with a solution containing ¹³C-labeled PCDD/F congeners, including a labeled analog of 1,2,3,4,6,7,8-HpCDF. This internal standard is used to correct for losses during the sample preparation and analysis steps.

-

Soxhlet Extraction: This is a common method for solid samples, using a solvent such as toluene (B28343) for an extended period (16-24 hours).

-

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses elevated temperatures and pressures to extract analytes from solid samples more rapidly and with less solvent than Soxhlet extraction.

-

Liquid-Liquid Extraction: For aqueous samples, this involves partitioning the analytes from the water into an organic solvent like dichloromethane.

3. Extract Cleanup:

-

The raw extracts contain numerous co-extracted interfering compounds that must be removed before instrumental analysis.

-

Acid/Base Washing: The extract is washed with concentrated sulfuric acid to remove oxidizable compounds and then with a basic solution to remove acidic compounds.

-

Column Chromatography: The extract is passed through a series of chromatographic columns containing different adsorbent materials, such as silica (B1680970) gel, alumina, and activated carbon. These columns separate the PCDD/Fs from other classes of compounds, such as polychlorinated biphenyls (PCBs).

4. Instrumental Analysis:

-

High-Resolution Gas Chromatography (HRGC): The cleaned extract is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms) that separates the individual PCDD/F congeners based on their boiling points and polarity.

-

High-Resolution Mass Spectrometry (HRMS): The separated congeners from the GC are introduced into a high-resolution mass spectrometer, which is a highly sensitive and selective detector. The HRMS is operated in the selected ion monitoring (SIM) mode to detect the specific molecular ions of the native and ¹³C-labeled PCDD/F congeners.

5. Quantification:

-

The concentration of 1,2,3,4,6,7,8-HpCDF is determined using the isotope dilution method. The ratio of the response of the native congener to its corresponding ¹³C-labeled internal standard is used to calculate the concentration in the original sample. This method provides highly accurate and precise results.

Conclusion

This compound is an unintentional byproduct of several industrial and thermal processes, with waste incineration, metallurgical industries, and historical practices in the pulp and paper industry being the most significant environmental sources. The formation of this compound is complex and is influenced by factors such as temperature, the presence of catalysts, and the availability of chlorine and carbon. Due to its persistence and potential for bioaccumulation, continued monitoring of its environmental levels and the implementation of technologies and practices to minimize its formation and release are essential for protecting human health and the environment. The analytical methods for its detection are well-established but require specialized instrumentation and expertise to achieve the necessary sensitivity and selectivity. Further research is needed to better quantify the emissions of this specific congener from all major sources to refine emission inventories and risk assessments.

References

- 1. Polychlorinated dibenzo-p-dioxins/dibenzofurans (PCDD/Fs) concentrations in the environment and blood of residents living near industrial waste incinerators in South Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. dtsc-ssfl.com [dtsc-ssfl.com]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Toxicological Profile of 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF) is a polychlorinated dibenzofuran (B1670420) (PCDF) congener, a class of persistent environmental pollutants. These compounds are not produced intentionally but are formed as byproducts in various industrial processes, including waste incineration and the manufacturing of certain chemicals. Due to their lipophilic nature and resistance to metabolic degradation, PCDFs bioaccumulate in the food chain, leading to potential human exposure and health risks. The toxicity of HpCDF, like other dioxin-like compounds, is primarily mediated through its high-affinity binding to and activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. This interaction initiates a cascade of molecular events, leading to altered gene expression and subsequent cellular and systemic toxicity, including immunotoxicity, carcinogenicity, and reproductive and developmental effects. This guide provides a comprehensive overview of the toxicological profile of 1,2,3,4,6,7,8-HpCDF, summarizing available quantitative data, outlining general experimental protocols, and visualizing key molecular pathways.

Physicochemical Properties

| Property | Value |

| CAS Number | 67562-39-4[1][2] |

| Molecular Formula | C₁₂HCl₇O[1][3] |

| Molecular Weight | 409.3 g/mol [1][3] |

| Appearance | Solid[1] |

| Water Solubility | Insoluble |

| LogP (Octanol/Water) | ~7.5 |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Detailed toxicokinetic studies specifically on 1,2,3,4,6,7,8-HpCDF are limited in the readily available scientific literature. However, based on its chemical structure and the behavior of related PCDFs, the following general ADME profile can be inferred:

-

Absorption: Due to its high lipophilicity, HpCDF is readily absorbed through the gastrointestinal tract following ingestion of contaminated food, which is the primary route of human exposure.[4] Inhalation of contaminated particulate matter is another potential route of absorption.

-

Distribution: Following absorption, HpCDF is distributed throughout the body and preferentially accumulates in adipose tissue and the liver due to its lipophilic nature.[4] It can be transferred from mother to child through the placenta and via breastfeeding.

-

Metabolism: The metabolism of highly chlorinated dibenzofurans like HpCDF is generally slow in mammalian organisms. The high degree of chlorination makes it resistant to enzymatic degradation by cytochrome P450 enzymes.

-

Excretion: Excretion of HpCDF is very slow, leading to a long biological half-life. Elimination occurs primarily through the feces. The estimated half-life of the related compound 1,2,3,4,6,7,8-heptachlorodibenzo-p-dioxin (B131705) (HpCDD) in humans is approximately 3.6 years.[5][6]

Mechanism of Toxicity: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The primary mechanism of toxicity for HpCDF is mediated through its high-affinity binding to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[7]

Upon entering a cell, HpCDF binds to the cytosolic AhR complex, which includes heat shock protein 90 (Hsp90), AhR-interacting protein (AIP), and p23. This binding event causes a conformational change, leading to the translocation of the activated AhR complex into the nucleus. In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR/ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) or dioxin responsive elements (DREs) in the promoter regions of target genes, leading to their transcriptional activation. Key target genes include those encoding for xenobiotic metabolizing enzymes such as cytochrome P450 1A1 (CYP1A1) and CYP1B1, and the AhR repressor (AhRR), which is part of a negative feedback loop. The persistent activation of this pathway disrupts normal cellular functions and leads to a wide range of toxic effects.

Toxicological Effects

Immunotoxicity

The immune system is a sensitive target for HpCDF. Studies in mice have demonstrated its immunosuppressive effects.

Quantitative Immunotoxicity Data for 1,2,3,4,6,7,8-HpCDF in Male C57BL/6 Mice

| Endpoint | ED₅₀ (μmol/kg) | Reference |

| Decrease in splenic plaque-forming cells (PFCs)/spleen | 0.011 | [2] |

| Decrease in PFCs/10⁶ viable cells | 0.018 | [2] |

| Induction of hepatic microsomal aryl hydrocarbon hydroxylase (AHH) activity | 0.11 | [2] |

| Induction of hepatic microsomal ethoxyresorufin-O-deethylase (EROD) activity | 0.315 | [2] |

These data indicate that 1,2,3,4,6,7,8-HpCDF is a potent immunotoxicant, with effects observed at very low doses.[2] The suppression of the antibody response is a hallmark of its immunotoxicity.[6]

Carcinogenicity

There is limited direct evidence for the carcinogenicity of 1,2,3,4,6,7,8-HpCDF. However, the structurally related compound, 1,2,3,4,6,7,8-heptachlorodibenzo-p-dioxin (HpCDD), has been shown to be carcinogenic in animal studies.

Carcinogenicity Data for 1,2,3,4,6,7,8-HpCDD in Female Sprague-Dawley Rats

| Dose (mg/kg) | Tumor Type | Incidence | Reference |

| 2.1 | Squamous cell carcinoma of the lungs | 16.6% | [8][9] |

| 3.1 | Squamous cell carcinoma of the lungs | 73.3% | [8][9] |

HpCDD is also considered a potent liver tumor promoter in female rats.[6] Given the similar mechanism of action via the AhR, it is plausible that HpCDF also possesses carcinogenic potential, likely acting as a tumor promoter.

Reproductive and Developmental Toxicity

Specific studies on the reproductive and developmental toxicity of 1,2,3,4,6,7,8-HpCDF are not well-documented in the available literature. However, dioxin-like compounds as a class are known to cause a range of reproductive and developmental problems.[4] These effects are often mediated by the disruption of endocrine signaling pathways. For other PCDF congeners, developmental effects such as cleft palate and hydronephrosis have been observed in animal models.[7]

Toxic Equivalency Factor (TEF)

The toxic equivalency factor (TEF) approach is used to assess the risk of complex mixtures of dioxin-like compounds. The TEF of a congener represents its toxicity relative to the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which is assigned a TEF of 1.0.

| Compound | TEF |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1.0 |

| This compound (HpCDF) | 0.01 |

The TEF of 0.01 for 1,2,3,4,6,7,8-HpCDF indicates that it is considered to be 100 times less potent than TCDD in eliciting dioxin-like toxicity.

Experimental Protocols

Aryl Hydrocarbon Receptor (AhR) Binding Assay

This assay is used to determine the affinity of a compound for the AhR.

Methodology:

-

Preparation of Cytosol: Prepare a cytosolic fraction from a suitable source rich in AhR, such as the liver of untreated animals (e.g., C57BL/6 mice or Sprague-Dawley rats).

-

Competitive Binding Incubation: Incubate a constant concentration of a high-affinity radiolabeled AhR ligand (e.g., [³H]TCDD) with the cytosolic preparation in the presence of a range of concentrations of the unlabeled test compound (HpCDF).

-

Separation of Bound and Free Ligand: Separate the AhR-ligand complexes from the unbound ligand using a method such as the hydroxylapatite (HAP) assay.[10]

-

Quantification: Quantify the amount of radiolabeled ligand bound to the AhR using liquid scintillation counting.

-

Data Analysis: Determine the concentration of HpCDF that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀). This value can be used to calculate the binding affinity (Ki).

CYP1A1 Induction (EROD) Assay

This cell-based assay measures the induction of cytochrome P450 1A1 (CYP1A1) enzyme activity, a hallmark of AhR activation. The assay quantifies the O-deethylation of 7-ethoxyresorufin (B15458) (a non-fluorescent substrate) to resorufin (B1680543) (a highly fluorescent product).[11][12]

Methodology:

-

Cell Culture: Culture a suitable cell line, such as rat hepatoma (H4IIE) or human hepatoma (HepG2) cells, in appropriate culture medium.

-

Treatment: Expose the cells to a range of concentrations of HpCDF for a specified period (typically 24 to 72 hours) to allow for gene induction.

-

EROD Reaction: After the induction period, replace the culture medium with a buffer containing 7-ethoxyresorufin.

-

Fluorescence Measurement: Measure the increase in fluorescence over time using a plate reader. The rate of resorufin production is proportional to the CYP1A1 activity.

-

Data Analysis: Plot the EROD activity against the concentration of HpCDF to generate a dose-response curve and determine the effective concentration that causes 50% of the maximal response (EC₅₀).

In Vivo Immunotoxicity Study

This type of study assesses the effects of a chemical on the immune system of a living organism. A common endpoint is the T-cell dependent antibody response (TDAR).

Methodology:

-

Animal Dosing: Administer various doses of HpCDF to groups of animals (e.g., C57BL/6 mice) via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a defined period.

-

Immunization: Near the end of the dosing period, immunize the animals with a T-cell dependent antigen, such as sheep red blood cells (SRBCs).

-

Spleen Collection: At the time of the peak primary antibody response (typically 4-5 days after immunization), euthanize the animals and collect their spleens.

-

Plaque-Forming Cell (PFC) Assay: Prepare single-cell suspensions from the spleens and perform a PFC (Jerne plaque) assay to enumerate the number of antibody-secreting cells.

-

Data Analysis: Compare the number of PFCs in the treated groups to the control group to determine the extent of immunosuppression and calculate the dose that causes a 50% reduction in the response (ED₅₀).

Conclusion

This compound is a persistent and toxic environmental contaminant that exerts its effects primarily through the activation of the aryl hydrocarbon receptor. The available data, although limited for this specific congener, indicate its potential for immunotoxicity and carcinogenicity. Its high lipophilicity and resistance to metabolism lead to bioaccumulation and a long biological half-life, posing a long-term risk to human and environmental health. Further research is needed to fully characterize the dose-response relationships for various toxic endpoints, particularly reproductive and developmental effects, and to elucidate its complete toxicokinetic profile. The provided experimental frameworks serve as a guide for future toxicological assessments of HpCDF and other dioxin-like compounds.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound - OEHHA [oehha.ca.gov]

- 3. This compound | C12HCl7O | CID 38199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Pharos [pharos.habitablefuture.org]

- 6. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Chronic toxicity and carcinogenicity of 1,2,3,4,6,7,8-heptachlorodibenzo-p-dioxin displays a distinct dose/time toxicity threshold (c x t = k) and a life-prolonging subthreshold effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Persistent Binding of Ligands to the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Mechanism of Action of 1,2,3,4,6,7,8-Heptachlorodibenzofuran (1,2,3,4,6,7,8-HpCDF)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2,3,4,6,7,8-Heptachlorodibenzofuran (1,2,3,4,6,7,8-HpCDF) is a polychlorinated dibenzofuran (B1670420) (PCDF), a class of persistent environmental pollutants. Like other dioxin-like compounds, its primary mechanism of action is mediated through the high-affinity binding to and activation of the aryl hydrocarbon receptor (AhR). This interaction initiates a cascade of transcriptional events, leading to a wide array of biochemical and toxicological effects. This guide provides a comprehensive overview of the core mechanism of action of 1,2,3,4,6,7,8-HpCDF, including quantitative data on its biological potency, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways and experimental workflows.

Core Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The toxicological effects of 1,2,3,4,6,7,8-HpCDF are predominantly initiated by its interaction with the AhR, a ligand-activated transcription factor. In its inactive state, the AhR resides in the cytoplasm in a complex with several chaperone proteins, including heat shock protein 90 (Hsp90), AhR-interacting protein (AIP, also known as XAP2), and p23.

Upon binding of 1,2,3,4,6,7,8-HpCDF, the AhR undergoes a conformational change, leading to the dissociation of the chaperone proteins and the exposure of a nuclear localization signal. This allows the ligand-AhR complex to translocate into the nucleus. Inside the nucleus, the AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) located in the promoter regions of target genes. This binding recruits co-activator proteins and initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes such as CYP1A1 and CYP1B1.

The induction of these metabolizing enzymes can lead to the detoxification of some xenobiotics, but also the metabolic activation of others into more toxic or carcinogenic forms. Persistent activation of the AhR signaling pathway by stable ligands like 1,2,3,4,6,7,8-HpCDF is associated with a range of adverse effects, including immunotoxicity, hepatotoxicity, developmental and reproductive toxicity, and carcinogenicity.

Quantitative Data

Summarizing the biological potency of 1,2,3,4,6,7,8-HpCDF is crucial for risk assessment. The following tables present key quantitative data, including its Toxic Equivalency Factor (TEF) and dose-response data for a closely related compound, 1,2,3,4,6,7,8-heptachlorodibenzo-p-dioxin (B131705) (HpCDD), which serves as a surrogate due to the limited availability of data for HpCDF itself.

Table 1: Toxic Equivalency Factor (TEF) of 1,2,3,4,6,7,8-HpCDF

| Compound | WHO 2005 TEF |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1 |

| This compound (HpCDF) | 0.01 |

The TEF represents the toxicity of a dioxin-like compound relative to TCDD.

Table 2: In Vivo EROD Induction by 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (HpCDD) in Wistar Rats

| Dose (µg/kg body wt.) | Fold Induction of Hepatic EROD Activity (at 3 weeks) |

| 3 | 3-fold |

| 10 | 5-fold |

| 30 | ~30-fold |

Data from a study on a closely related compound, 1,2,3,4,6,7,8-HpCDD, provides insight into the dose-dependent induction of CYP1A1 activity.[1]

Table 3: Acute Toxicity of 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (HpCDD) in Female Sprague-Dawley Rats

| Dose (mg/kg) | Observation |

| 2.5 | No-Observed-Adverse-Effect Level (NOAEL) for wasting/hemorrhage |

| 2.8 | Lowest-Observed-Adverse-Effect Level (LOAEL) for wasting/hemorrhage |

This data for the dioxin analogue of HpCDF indicates the dose range for acute toxicity.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of toxicological studies. Below are generalized protocols for key experiments used to characterize the mechanism of action of 1,2,3,4,6,7,8-HpCDF.

Aryl Hydrocarbon Receptor (AhR) Competitive Binding Assay

This assay determines the affinity of a test compound for the AhR by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of 1,2,3,4,6,7,8-HpCDF for the AhR.

Materials:

-

Test compound (1,2,3,4,6,7,8-HpCDF)

-

Radiolabeled AhR ligand (e.g., [³H]2,3,7,8-TCDD)

-

Source of AhR (e.g., cytosolic preparations from rat liver or cultured cells)

-

Assay buffer (e.g., Tris-based buffer with appropriate salts and additives)

-

Scintillation cocktail and counter

Procedure:

-

Preparation of AhR Cytosol: Homogenize tissue or cells in buffer and centrifuge to obtain the cytosolic fraction containing the AhR.

-

Incubation: In a series of tubes, incubate a fixed concentration of the radiolabeled ligand with the AhR preparation in the presence of increasing concentrations of the unlabeled test compound (1,2,3,4,6,7,8-HpCDF). Include control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a large excess of unlabeled TCDD).

-

Separation of Bound and Free Ligand: Separate the AhR-bound radioligand from the unbound radioligand using a method such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

-

Quantification: Measure the radioactivity in the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki using the Cheng-Prusoff equation.

Ethoxyresorufin-O-Deethylase (EROD) Assay for CYP1A1 Induction

The EROD assay is a sensitive and widely used method to measure the catalytic activity of CYP1A1, which is a hallmark of AhR activation.

Objective: To determine the dose-response relationship and EC50 for CYP1A1 induction by 1,2,3,4,6,7,8-HpCDF.

Materials:

-

Cultured cells (e.g., HepG2, H4IIE) or liver microsomes from treated animals

-

Test compound (1,2,3,4,6,7,8-HpCDF)

-

7-Ethoxyresorufin (B15458) (substrate)

-

NADPH (cofactor)

-

Resorufin (B1680543) (standard for quantification)

-

Assay buffer

-

Fluorometric plate reader

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to attach. Treat the cells with a range of concentrations of 1,2,3,4,6,7,8-HpCDF for a specified period (e.g., 24-72 hours).

-

Microsome Preparation (for animal studies): Homogenize liver tissue from treated and control animals and prepare the microsomal fraction by differential centrifugation.

-

EROD Reaction: In a microplate, add the cell lysate or microsomal preparation to the assay buffer containing 7-ethoxyresorufin.

-

Initiation and Measurement: Initiate the reaction by adding NADPH. Measure the increase in fluorescence over time as 7-ethoxyresorufin is converted to the fluorescent product, resorufin.

-

Quantification: Create a standard curve using known concentrations of resorufin.

-

Data Analysis: Calculate the rate of resorufin formation and normalize it to the protein concentration of the sample. Plot the EROD activity against the logarithm of the 1,2,3,4,6,7,8-HpCDF concentration to determine the EC50.

Downstream Signaling and Toxicogenomics

Activation of the AhR by 1,2,3,4,6,7,8-HpCDF leads to changes in the expression of a wide range of genes beyond the well-characterized CYP1 family. These alterations in gene expression underlie the diverse toxicological effects of this compound. Toxicogenomic and proteomic approaches are powerful tools to investigate these downstream effects.

Toxicogenomics (Microarray or RNA-Seq): This approach allows for the comprehensive analysis of changes in gene expression in response to 1,2,3,4,6,7,8-HpCDF exposure. By comparing the gene expression profiles of treated and untreated cells or tissues, researchers can identify entire pathways and biological processes that are perturbed.

Proteomics: This involves the large-scale study of proteins. Using techniques like mass spectrometry, researchers can identify and quantify changes in the abundance of thousands of proteins in response to 1,2,3,4,6,7,8-HpCDF. This provides a direct link between AhR activation and changes in cellular function.

Phosphoproteomics: A sub-discipline of proteomics that focuses on identifying and quantifying protein phosphorylation. Since phosphorylation is a key mechanism for regulating protein activity and signal transduction, phosphoproteomics can reveal the specific signaling cascades that are activated or inhibited by 1,2,3,4,6,7,8-HpCDF.

These "omics" approaches provide a global view of the cellular response to 1,2,3,4,6,7,8-HpCDF and are instrumental in identifying novel downstream signaling pathways and biomarkers of exposure and toxicity.

Conclusion

The mechanism of action of 1,2,3,4,6,7,8-HpCDF is centered on its ability to act as a potent agonist for the aryl hydrocarbon receptor. This initial binding event triggers a well-defined signaling cascade that results in the altered expression of a multitude of genes, leading to a variety of toxicological outcomes. The quantitative data, though limited for this specific congener, in conjunction with data from closely related compounds, allows for a robust assessment of its potential hazard. The experimental protocols outlined in this guide provide the necessary framework for further investigation into the specific biological effects of 1,2,3,4,6,7,8-HpCDF and for the development of strategies to mitigate its potential risks to human health and the environment. Future research employing advanced toxicogenomic and proteomic approaches will be invaluable in further elucidating the complex downstream consequences of AhR activation by this and other dioxin-like compounds.

References

An In-Depth Technical Guide to the Aryl Hydrocarbon Receptor Binding Affinity of 1,2,3,4,6,7,8-Heptachlorodibenzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the binding affinity of 1,2,3,4,6,7,8-Heptachlorodibenzofuran (1,2,3,4,6,7,8-HpCDF) to the aryl hydrocarbon receptor (AhR). As a member of the polychlorinated dibenzofurans (PCDFs), 1,2,3,4,6,7,8-HpCDF is an environmental contaminant known to elicit a range of toxicological effects, primarily mediated through its interaction with the AhR. This document details the canonical AhR signaling pathway, presents available quantitative data on the binding affinity of 1,2,3,4,6,7,8-HpCDF, and describes the key experimental protocols used to determine such interactions. Visual diagrams of the signaling pathway and experimental workflows are provided to facilitate a deeper understanding of the molecular mechanisms and methodologies.

Introduction

This compound is a persistent organic pollutant formed as an unintentional byproduct of various industrial processes, including waste incineration and the manufacturing of certain chemicals.[1] Like other dioxin-like compounds, its biological effects are primarily initiated by binding to and activating the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. This interaction triggers a cascade of downstream events, leading to altered gene expression and a spectrum of toxic responses. A thorough understanding of the binding affinity of 1,2,3,4,6,7,8-HpCDF for the AhR is therefore crucial for toxicological risk assessment and in the broader context of studying AhR-mediated biological pathways.

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The toxic effects of 1,2,3,4,6,7,8-HpCDF and other dioxin-like compounds are mediated through the AhR signaling pathway. The canonical pathway can be summarized as follows:

-

Ligand Binding: As a lipophilic molecule, 1,2,3,4,6,7,8-HpCDF passively diffuses across the cell membrane and binds to the AhR, which resides in the cytoplasm in a complex with chaperone proteins, including heat shock protein 90 (Hsp90), AhR-interacting protein (AIP), and p23.

-

Nuclear Translocation: Ligand binding induces a conformational change in the AhR, exposing a nuclear localization signal. This causes the AhR-ligand complex to translocate from the cytoplasm into the nucleus.

-

Heterodimerization and DNA Binding: In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) in the promoter regions of target genes.

-

Gene Transcription: The binding of the AhR-ARNT complex to DREs recruits co-activator proteins and initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 enzymes such as CYP1A1 and CYP1B1. These enzymes are involved in the metabolism of xenobiotics.

-

Downstream Effects: The induction of these and other genes leads to a variety of cellular responses that can result in toxic outcomes, including endocrine disruption, immunotoxicity, and carcinogenicity.

Quantitative Data on AhR Binding Affinity

The binding affinity of a compound to the AhR is a key determinant of its potential toxicity. This is often expressed in terms of the half-maximal effective concentration (EC50), the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), or as a relative potency (REP) compared to the most potent AhR agonist, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).

| Compound | Parameter | Value | Species/System | Reference |

| 1,2,3,4,6,7,8-HpCDF | Toxic Equivalency Factor (TEF) | 0.01 | Mammals | WHO 2005 |

| 2,3,7,8-TCDD | Toxic Equivalency Factor (TEF) | 1 | Mammals | WHO 2005 |

The TEF value of 0.01 indicates that 1,2,3,4,6,7,8-HpCDF is considered to be 1/100th as potent as TCDD in eliciting dioxin-like toxic effects mediated by the AhR. It is important to note that TEFs are consensus values derived from a range of in vivo and in vitro studies and are used for risk assessment purposes.

Experimental Protocols

Several in vitro assays are commonly employed to determine the AhR binding affinity and activation potential of compounds like 1,2,3,4,6,7,8-HpCDF.

Radioligand Competitive Binding Assay

This assay directly measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]TCDD) for binding to the AhR.

Methodology:

-

Preparation of Cytosol: Liver cytosol, typically from a responsive rodent strain (e.g., C57BL/6 mouse), is prepared as a source of AhR.

-

Incubation: A constant concentration of radiolabeled ligand (e.g., [³H]TCDD) is incubated with the cytosolic preparation in the presence of varying concentrations of the unlabeled test compound (1,2,3,4,6,7,8-HpCDF).

-

Separation of Bound and Unbound Ligand: After incubation to reach equilibrium, unbound ligand is removed, often by charcoal-dextran treatment.

-

Quantification: The amount of radioactivity remaining in the supernatant, corresponding to the radioligand bound to the AhR, is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The Ki can then be calculated using the Cheng-Prusoff equation.

Ethoxyresorufin-O-Deethylase (EROD) Induction Assay

The EROD assay is a cell-based functional assay that measures the induction of CYP1A1 enzymatic activity, a downstream consequence of AhR activation.

Methodology:

-

Cell Culture: A suitable cell line, such as the rat hepatoma cell line H4IIE, is cultured in multi-well plates.

-

Compound Exposure: The cells are treated with varying concentrations of the test compound (1,2,3,4,6,7,8-HpCDF) or a reference compound (TCDD) for a specified period (e.g., 24-72 hours).

-

EROD Reaction: The culture medium is replaced with a reaction mixture containing 7-ethoxyresorufin (B15458). The CYP1A1 enzyme induced by the test compound metabolizes 7-ethoxyresorufin to the fluorescent product resorufin (B1680543).

-

Fluorescence Measurement: The rate of resorufin production is measured over time using a fluorescence plate reader.

-

Data Analysis: The EC50 value, the concentration of the test compound that produces 50% of the maximal EROD induction, is determined. The REP can be calculated by dividing the EC50 of TCDD by the EC50 of the test compound.

Chemically Activated Luciferase Expression (CALUX) Assay

The CALUX assay is another cell-based reporter gene assay that is highly sensitive and specific for AhR agonists.

Methodology:

-

Cell Line: A genetically modified cell line (e.g., a human or rat cell line) that contains a stably transfected luciferase reporter gene under the control of DREs is used.

-

Compound Exposure: The CALUX cells are exposed to various concentrations of the test compound (1,2,3,4,6,7,8-HpCDF).

-

Luciferase Induction: Activation of the AhR by the test compound leads to the transcription of the luciferase gene.

-

Luminescence Measurement: After an incubation period, the cells are lysed, and a substrate for luciferase (luciferin) is added. The resulting light emission is measured using a luminometer.

-

Data Analysis: The concentration of the test compound that induces a half-maximal luciferase response (EC50) is determined and can be used to calculate a REP relative to TCDD.

Conclusion

This compound is a recognized AhR agonist, with a Toxic Equivalency Factor of 0.01, indicating it is 100 times less potent than TCDD. While specific experimental data on its EC50, IC50, or Ki values are not widely published, its ability to bind and activate the AhR is well-established. The experimental protocols described herein, including radioligand binding assays and cell-based reporter gene assays like EROD and CALUX, provide robust methods for quantifying the AhR binding affinity and activation potential of this and other dioxin-like compounds. A comprehensive understanding of these interactions is fundamental for assessing the potential health risks associated with exposure to such environmental contaminants and for the broader study of AhR-mediated signaling pathways in toxicology and drug development.

References

Environmental Fate and Transport of 1,2,3,4,6,7,8-Heptachlorodibenzofuran (1,2,3,4,6,7,8-HpCDF): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2,3,4,6,7,8-Heptachlorodibenzofuran (1,2,3,4,6,7,8-HpCDF) is a persistent, bioaccumulative, and toxic polychlorinated dibenzofuran (B1670420) (PCDF) congener. As a member of the dioxin-like compounds, it is of significant environmental concern due to its potential for long-range transport and adverse effects on ecosystems and human health. This technical guide provides a comprehensive overview of the environmental fate and transport of 1,2,3,4,6,7,8-HpCDF, summarizing key quantitative data, detailing experimental protocols for its assessment, and visualizing its environmental pathways.

Physicochemical Properties

The environmental behavior of 1,2,3,4,6,7,8-HpCDF is largely dictated by its physicochemical properties. Its high lipophilicity and low water solubility contribute to its persistence and tendency to partition into organic matrices.

| Property | Value | Reference |

| CAS Number | 67562-39-4 | |

| Molecular Formula | C₁₂HCl₇O | |

| Molecular Weight | 409.3 g/mol | |

| log Kow (Octanol-Water Partition Coefficient) | 7.9 | |

| Water Solubility | Insoluble | |

| Physical State | Solid |

Environmental Fate

The environmental fate of 1,2,3,4,6,7,8-HpCDF is characterized by its high persistence in soil and sediment, with limited degradation under typical environmental conditions.

Persistence and Degradation

1,2,3,4,6,7,8-HpCDF is resistant to biodegradation. Photodegradation can occur in the atmosphere, but its strong adsorption to particulate matter can limit this process.

| Compartment | Half-life | Conditions | Reference |

| Air | 4.3 - 25.0 hours | Natural sunlight, mixture of heptachlorodibenzofurans | |

| Soil | ~20 years | Sludge-amended soil field study |

2.1.1. Biodegradation

Studies on the biodegradation

Bioaccumulation Potential of 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF) is a persistent, bioaccumulative, and toxic (PBT) compound belonging to the polychlorinated dibenzofurans (PCDFs) class of environmental pollutants.[1][2] As an unintended byproduct of various industrial processes, its presence in the environment poses a significant risk due to its propensity to accumulate in biological tissues.[2] This technical guide provides a comprehensive overview of the bioaccumulation potential of HpCDF, summarizing key physicochemical properties, relevant (though limited) quantitative bioaccumulation data, standardized experimental protocols for its assessment, and the primary toxicological mechanism involving the Aryl Hydrocarbon Receptor (AhR) signaling pathway. Due to a scarcity of experimental data for this specific congener, information from closely related compounds and established scientific principles for PBTs are used to provide a thorough assessment.

Introduction

Polychlorinated dibenzofurans (PCDFs) are a group of halogenated aromatic hydrocarbons of significant environmental concern due to their toxicity, persistence, and potential for bioaccumulation.[1] The congener this compound (HpCDF) is characterized by its high lipophilicity, a key factor driving its partitioning into fatty tissues of organisms and subsequent accumulation through the food web.[1][3] Understanding the bioaccumulation potential of HpCDF is critical for environmental risk assessment and for professionals in fields such as toxicology and drug development who may encounter dioxin-like compounds.

Physicochemical Properties

The bioaccumulation potential of a chemical is strongly influenced by its physicochemical properties, particularly its octanol-water partition coefficient (Kow). A high Log Kow value is indicative of a substance's tendency to partition from water into lipids, suggesting a high potential for bioaccumulation.

| Property | Value | Reference |

| Chemical Formula | C₁₂HCl₇O | [1] |

| Molecular Weight | 409.3 g/mol | [1] |